molecular formula C24H26FNO3S B14959581 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide

2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide

Cat. No.: B14959581
M. Wt: 427.5 g/mol
InChI Key: LNMCXKHWVCSUJG-FYJGNVAPSA-N
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Description

This compound is a structurally complex indenyl acetamide derivative characterized by a fluoro-substituted indenyl core, a 4-(methylsulfinyl)benzylidene moiety, and a 3-methoxypropyl acetamide side chain. The (1E)-configuration indicates the trans arrangement of substituents around the benzylidene double bond.

Properties

Molecular Formula

C24H26FNO3S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C24H26FNO3S/c1-16-21(13-17-5-8-19(9-6-17)30(3)28)20-10-7-18(25)14-23(20)22(16)15-24(27)26-11-4-12-29-2/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,26,27)/b21-13+

InChI Key

LNMCXKHWVCSUJG-FYJGNVAPSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCCOC

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide typically involves multiple steps, including the formation of the indene core, the introduction of the fluorine atom, and the attachment of the benzylidene and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The benzylidene moiety can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group would yield a sulfone derivative, while reduction of the benzylidene moiety would produce a benzyl-substituted compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide is not well-documented. its molecular structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core indenyl acetamide framework with other derivatives reported in the literature. Key comparisons include:

Compound Core Structure Substituents Functional Implications
Target Compound Indenyl acetamide 5-Fluoro, 2-methyl, 4-(methylsulfinyl)benzylidene, N-(3-methoxypropyl) Enhanced polarity (sulfinyl group), potential metabolic stability (methoxypropyl chain)
(E)-N-(4-acetylphenylsulfonyl) analog (21l) Indenyl acetamide 5-Fluoro, 4-(methylthio)benzylidene, N-(4-acetylphenylsulfonyl) Reduced polarity (methylthio vs. sulfinyl), increased lipophilicity (acetylphenylsulfonyl)
N-(3-methoxypropyl) derivatives Acetamide backbone Varied side chains (e.g., diphenylhexan-2-yl, oxazinan-6-yl) Tailored pharmacokinetics via side-chain modulation (e.g., solubility, target affinity)

Key Observations :

  • Sulfinyl vs. Thioether Groups: The methylsulfinyl group in the target compound likely improves water solubility and oxidative stability compared to the methylthio (-S-CH₃) group in compound 21l .
  • Side-Chain Modifications : The 3-methoxypropyl chain may confer better metabolic stability than bulkier aryl sulfonamide groups (e.g., in 21l), as alkyl ethers are less prone to Phase I oxidation .
  • Fluoro Substituent : The 5-fluoro group, common in both the target compound and 21l, is a hallmark of COX inhibitors, where it enhances binding affinity and metabolic resistance .

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